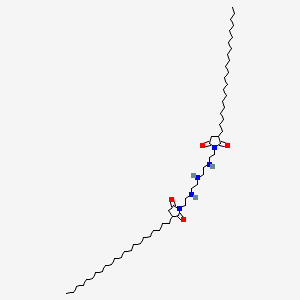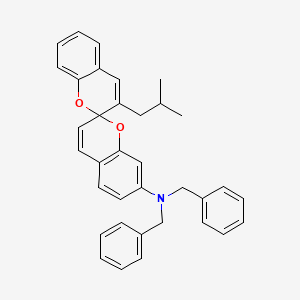
N,N-Dibenzyl-3'-(2-methylpropyl)-2,2'-spirobi(2H-1-benzopyran)-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” typically involves multiple steps, including the formation of the spirobi(2H-1-benzopyran) core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spiro Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the N,N-dibenzyl and 2-methylpropyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
“N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
“N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” may have applications in several scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which “N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other spirobi(2H-1-benzopyran) derivatives with different substituents. Examples could be:
- N,N-Dibenzyl-2,2’-spirobi(2H-1-benzopyran)-7-amine
- N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-6-amine
Uniqueness
The uniqueness of “N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” lies in its specific substituents and the resulting chemical and biological properties. These unique features may confer distinct reactivity, stability, or biological activity compared to similar compounds.
Propriétés
Numéro CAS |
85079-76-1 |
|---|---|
Formule moléculaire |
C35H33NO2 |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
N,N-dibenzyl-3'-(2-methylpropyl)-2,2'-spirobi[chromene]-7-amine |
InChI |
InChI=1S/C35H33NO2/c1-26(2)21-31-22-30-15-9-10-16-33(30)37-35(31)20-19-29-17-18-32(23-34(29)38-35)36(24-27-11-5-3-6-12-27)25-28-13-7-4-8-14-28/h3-20,22-23,26H,21,24-25H2,1-2H3 |
Clé InChI |
HZAVOHHFAYZZPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC2=CC=CC=C2OC13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13784448.png)
![dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride](/img/structure/B13784463.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13784485.png)
![Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13784489.png)
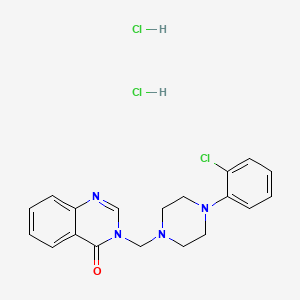
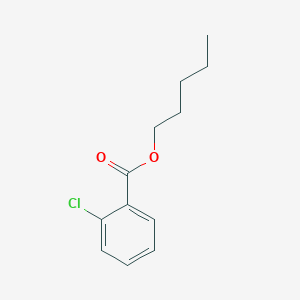
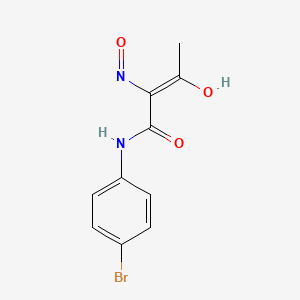
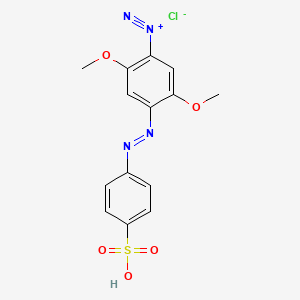

![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)
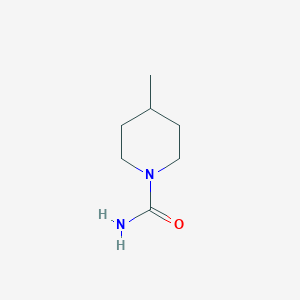
![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
